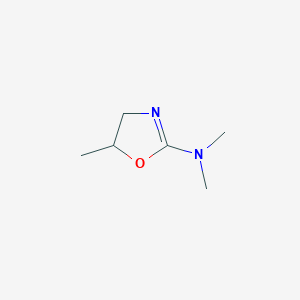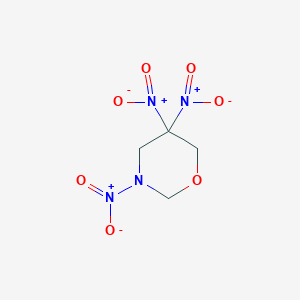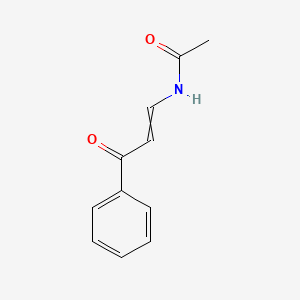
N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide is an organic compound characterized by the presence of a phenyl group attached to a prop-1-en-1-yl moiety, which is further connected to an acetamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic properties, particularly in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide typically involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. The latter is obtained from the reaction of 4-hydroxybenzaldehyde and acetophenone . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium diacetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Shows promise as an anticancer agent, particularly in targeting triple-negative breast cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide involves its interaction with molecular targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and angiogenesis, which are critical processes in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy]acetamide
- 3-(1H-indol-3-yl)-1-arylprop-2-en-1-ones
- 2-(3-(3-oxo-3-arylprop-1-en-1-yl)-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamides
Uniqueness
N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide stands out due to its specific structural features that confer unique biological activities. Its ability to inhibit both EGFR and VEGFR makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds .
Properties
CAS No. |
82745-43-5 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(3-oxo-3-phenylprop-1-enyl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(13)12-8-7-11(14)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13) |
InChI Key |
SIEWSEBTRSDHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


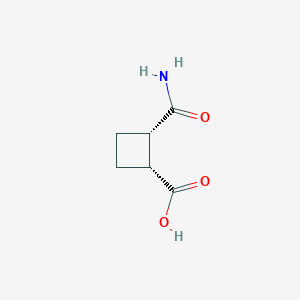
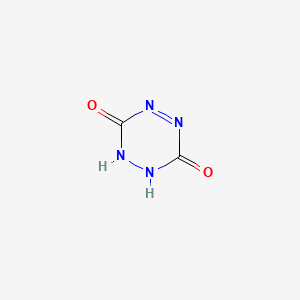
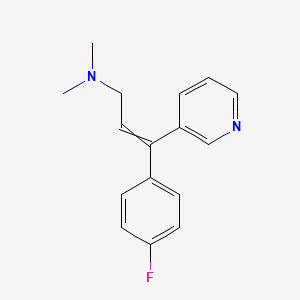
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

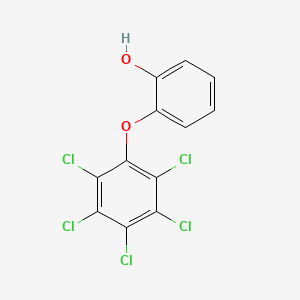
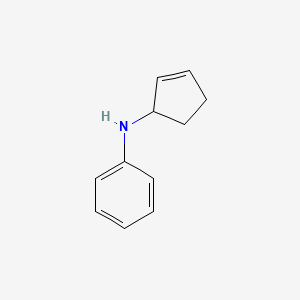
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
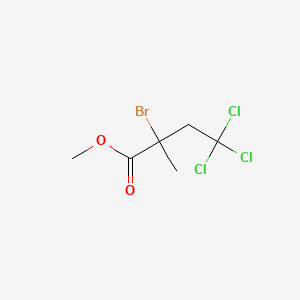
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
